![molecular formula C12H8N2O B6365826 6-(3-Cyanophenyl)-2-hydroxypyridine, 95% CAS No. 1261971-13-4](/img/structure/B6365826.png)
6-(3-Cyanophenyl)-2-hydroxypyridine, 95%
Overview
Description
6-(3-Cyanophenyl)-2-hydroxypyridine, 95% (6-3CP-2-HOP95) is a chemical compound with a molecular formula of C9H7NO2. It is a white crystalline solid with a melting point of 130-132°C. 6-3CP-2-HOP95 is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the production of dye intermediates, agrochemicals, and other organic compounds.
Mechanism of Action
The exact mechanism of action of 6-3CP-2-HOP95 is not known. However, it is believed that it acts as an inhibitor of the activity of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs and other compounds, and the inhibition of their activity can lead to increased levels of these compounds in the body. Additionally, 6-3CP-2-HOP95 is believed to act as an agonist of certain receptors, such as the serotonin receptor. This can lead to the activation of these receptors and the production of various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-3CP-2-HOP95 are not fully understood. However, it is believed that it can act as an inhibitor of certain enzymes and as an agonist of certain receptors. This can lead to changes in the metabolism of various drugs and other compounds, as well as changes in the activity of certain receptors. Additionally, it is believed that 6-3CP-2-HOP95 can act as an antioxidant, which can lead to a decrease in the production of free radicals and an increase in the levels of antioxidants in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-3CP-2-HOP95 in laboratory experiments is that it is relatively easy to synthesize and purify, making it an ideal compound for use in research. Additionally, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. The main limitation of using 6-3CP-2-HOP95 in laboratory experiments is that its exact mechanism of action is not known. Therefore, it is difficult to predict the exact effects of the compound on various biochemical and physiological processes.
Future Directions
There are a number of potential future directions for the use of 6-3CP-2-HOP95. These include further research into the exact mechanism of action of the compound, as well as the development of new drugs and other compounds based on the structure of 6-3CP-2-HOP95. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential uses in the development of new therapies. Finally, further research could be conducted into the potential uses of 6-3CP-2-HOP95 in the production of various dyes and other organic compounds.
Synthesis Methods
The synthesis of 6-3CP-2-HOP95 is achieved through a two-step process. The first step involves the reaction of 3-cyanophenol with 2-hydroxy-1-pyrrolidine in the presence of a base such as sodium hydroxide and a catalyst such as triethylamine. This reaction produces 6-3CP-2-HOP95 as a product, along with other by-products. The second step involves a purification process, which involves the use of various chromatographic and recrystallization techniques to obtain a pure sample of 6-3CP-2-HOP95.
Scientific Research Applications
6-3CP-2-HOP95 is used in a variety of scientific research applications. It is used in the study of the mechanism of action of various drugs, as well as in the development of new drugs. It is also used in the study of the biochemical and physiological effects of various compounds. Additionally, it is used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
properties
IUPAC Name |
3-(6-oxo-1H-pyridin-2-yl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-9-3-1-4-10(7-9)11-5-2-6-12(15)14-11/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFOTQQKVAJKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=O)N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682545 | |
Record name | 3-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-13-4 | |
Record name | Benzonitrile, 3-(1,6-dihydro-6-oxo-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.